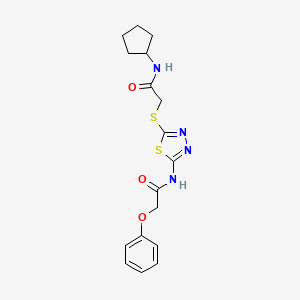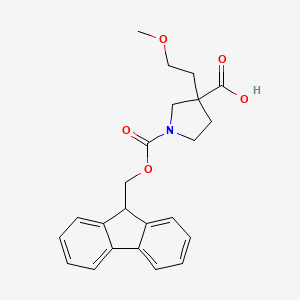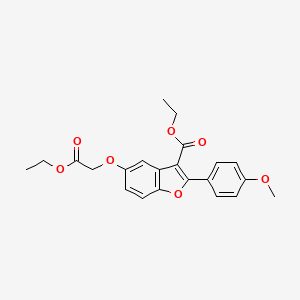![molecular formula C19H8Cl2F3N5O B2707760 3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile CAS No. 900019-76-3](/img/structure/B2707760.png)
3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a dichlorophenyl group, a trifluoromethylphenyl group, a triazolyl group, and an isoxazolecarbonitrile group. These groups are likely to contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It would have a complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the isoxazole ring might undergo reactions at the carbonitrile group, and the triazole ring might participate in reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point .Aplicaciones Científicas De Investigación
Fluorination Techniques
The synthesis of similar isoxazole derivatives involves fluorination techniques that enable the introduction of fluorine atoms or trifluoromethyl groups into the molecule. These modifications are crucial for developing compounds with desired physical, chemical, or biological properties, such as increased metabolic stability or enhanced binding affinity to biological targets. For instance, C-4 fluorination of diarylisoxazoles has been achieved using N-F reagents, demonstrating the versatility of fluorination in modifying isoxazole derivatives (Stephens & Blake, 2004).
Spectroscopic Characterization and Computational Analysis
DFT and TD-DFT/PCM calculations have been employed to characterize the molecular structure and spectroscopic properties of compounds similar to the query molecule, highlighting the utility of computational methods in understanding the electronic structure and photophysical behavior of complex organic molecules. Such analyses facilitate the design of new materials with specific optical properties for applications in fields like organic electronics or photodynamic therapy (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis and Structural Characterization
Isoxazole derivatives similar to the query compound have been synthesized and structurally characterized, revealing insights into their molecular configurations and potential reactivity. Such compounds often serve as key intermediates in the synthesis of more complex molecules with applications in drug development, agrochemicals, and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Photophysical Properties
The incorporation of isoxazole rings and other heterocyclic units into organic molecules significantly impacts their photophysical properties, making them suitable for applications in OLEDs, fluorescent probes, and photovoltaic materials. Studies have focused on understanding these effects to develop new materials with improved performance in their respective applications (Deng, Li, Wang, & Wu, 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl2F3N5O/c20-13-2-1-3-14(21)16(13)17-12(8-25)18(30-27-17)15-9-29(28-26-15)11-6-4-10(5-7-11)19(22,23)24/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKFUWVZVRTXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)
![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)



![4-Bromobenzo[d]isothiazole](/img/structure/B2707685.png)

![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2707687.png)
![2-[(2S)-4-Azidobutan-2-yl]oxyoxane](/img/structure/B2707689.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2707700.png)
